molecular formula C26H21NO4 B6544327 (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide CAS No. 946333-18-2

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide

Cat. No.: B6544327
CAS No.: 946333-18-2
M. Wt: 411.4 g/mol
InChI Key: RNDYJOBHHYKVEK-OVCLIPMQSA-N
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Description

(2E)-N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 3. The 5-position of the benzofuran ring is linked to an (E)-configured cinnamamide moiety (3-phenylprop-2-enamide). This structural architecture combines lipophilic aromatic systems (benzofuran, phenyl, and methoxybenzoyl) with a planar enamide group, which may facilitate interactions with biological targets through hydrogen bonding and π-π stacking .

For example, N-arylcinnamamides with similar enamide motifs have demonstrated antimicrobial, antitubercular, and anti-inflammatory activities . The presence of the 4-methoxybenzoyl group may enhance metabolic stability compared to non-substituted analogs, as methoxy groups are known to modulate electronic and steric properties .

Properties

IUPAC Name

(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-22-16-20(27-24(28)15-8-18-6-4-3-5-7-18)11-14-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDYJOBHHYKVEK-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate acylating agent.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be synthesized through a condensation reaction involving cinnamic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes.

    Interaction with Receptors: It may bind to and modulate the activity of specific receptors, leading to downstream effects.

    Disruption of Cellular Pathways: The compound may interfere with key cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Benzofuran Derivatives

  • Target Compound vs. N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide (CAS: 929372-42-9): The target compound replaces the cyclohexanecarboxamide group in this analog with a cinnamamide moiety.

N-Arylcinnamamides

  • Target Compound vs. (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide :
    The trifluoromethyl groups in the latter increase lipophilicity and electron-withdrawing effects, contributing to its potent antistaphylococcal activity (MIC = 8 µM) . In contrast, the target compound’s 4-methoxybenzoyl group may offer balanced lipophilicity and metabolic stability, though its antimicrobial efficacy remains untested.

  • Target Compound vs. (2E)-N-(2-Chloro-5-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide: The chloro and trifluoromethyl substituents in this derivative enhance its anti-inflammatory activity (85% NF-κB inhibition), likely by optimizing steric and electronic interactions with inflammatory targets .

Antimicrobial Activity

N-Arylcinnamamides with electron-withdrawing groups (e.g., CF₃, Cl) exhibit superior antimicrobial activity. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide showed a 99% reduction in S. aureus viability after 8 hours . The target compound’s methoxy group, being electron-donating, may reduce antimicrobial potency compared to CF₃-substituted analogs but could improve solubility.

Anti-Inflammatory Activity

Derivatives with halogenated aryl groups, such as (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, achieved NF-κB inhibition comparable to prednisone .

Structure-Activity Relationships (SAR)

  • Lipophilicity : CF₃ and Cl substituents increase logP values, enhancing membrane permeability and target engagement .
  • Electronic Effects : Methoxy groups donate electron density, which may reduce electrophilic interactions critical for enzyme inhibition .
  • Steric Effects : Bulky substituents at the benzofuran 5-position (e.g., cyclohexanecarboxamide) may hinder binding to compact active sites .

Biological Activity

The compound (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-phenylprop-2-enamide , with the CAS number 946333-18-2, is a member of the cinnamamide family and has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H21NO4C_{26}H_{21}NO_{4} with a molecular weight of 425.45 g/mol. The structure features a benzofuran moiety linked to a methoxybenzoyl group and a phenylpropene amide, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under review is hypothesized to possess similar properties due to its structural analogies.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest
A54910.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : Interaction with signaling pathways such as MAPK/ERK could lead to altered expression of genes involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating caspase pathways, the compound can promote programmed cell death in cancerous cells.

Study 1: Anticancer Efficacy in vitro

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced viability in MCF-7 cells with an IC50 value of 15.2 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, confirming its potential as an anticancer agent.

Study 2: Antibacterial Activity

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a MIC of 32 µg/mL, suggesting that it could be a candidate for further development as an antibacterial agent.

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